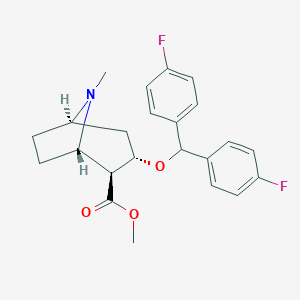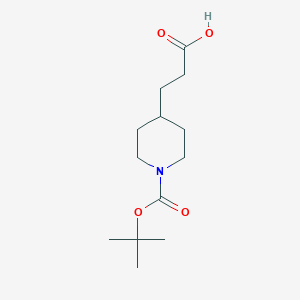
3-(1-(叔丁氧羰基)哌啶-4-基)丙酸
描述
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C13H23NO4 . It is a solid substance . This compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid can be represented by the InChI code: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) . The molecular weight of this compound is 257.33 .Physical And Chemical Properties Analysis
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid is a solid substance . It should be stored in a sealed container in a cool, dry place .科学研究应用
不对称合成应用
不对称合成是该化合物的一个关键应用领域。例如,它已被用于反式-2,3-哌啶二羧酸和反式-3,4-哌啶二羧酸衍生物的不对称合成中 (薛等人,2002)。该过程涉及从 L-天冬氨酸 β-叔丁基酯开始的多个步骤,展示了该化合物在复杂有机合成中的相关性。
新型化合物的催化和合成
该化合物已被证明可以催化叔丁基过氧化氢对烯醇的氧化环化,在这种情况下充当路易斯酸 (Dönges 等,2014)。此外,它已被用于合成各种新型化合物,例如正交保护氨基酸 (Czajgucki 等,2003),突出了其在开发具有潜在应用的新分子中的用途。
在肽和氨基酸合成中的作用
该化合物是肽和氨基酸合成的重要工具。例如,它已被用于合成二肽 (Didierjean 等,2002) 和氨基酸类似物的对映选择性合成 (Pajouhesh 等,2000)。这些应用对于推进生物化学和药物开发的研究至关重要。
在有机和药物化学中的应用
该化合物已在有机和药物化学领域中被探索,用于合成各种具有生物活性的分子。这包括合成具有潜在杀菌活性的 5-芳基-1-(芳氧基乙酰基)-3-(叔丁基或苯基)-4-(1H-1,2,4-三唑-1-基)-4,5-二氢吡唑 (Mao 等,2013),以及制备新型 (4-哌啶基)-哌嗪作为有效且口服活性乙酰辅酶 A 羧化酶抑制剂 (Chonan 等,2011)。
安全和危害
This compound is classified as Acute Tox. 3 Oral . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
未来方向
The future directions of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid seem to be in the field of targeted protein degradation. It is noted to be useful as a semi-flexible linker in PROTAC development , which is a promising area of research in drug discovery. PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting the body’s own protein degradation machinery to selectively degrade disease-causing proteins.
属性
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDPNBLQJCKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid | |
CAS RN |
154775-43-6, 154375-43-6 | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 154375-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
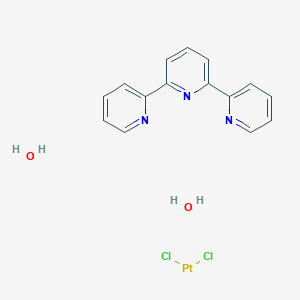

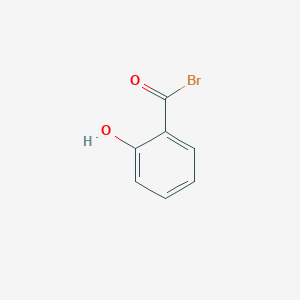
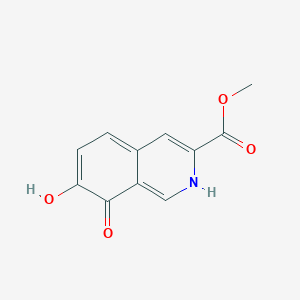
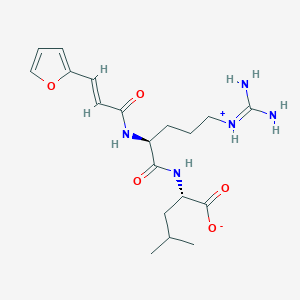
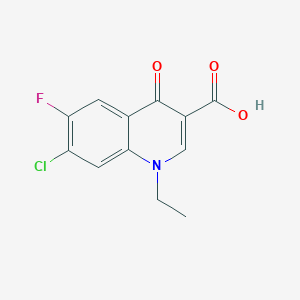
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
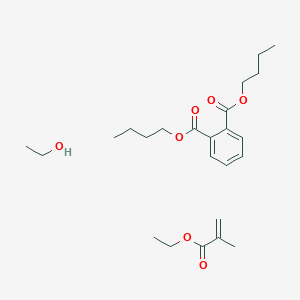
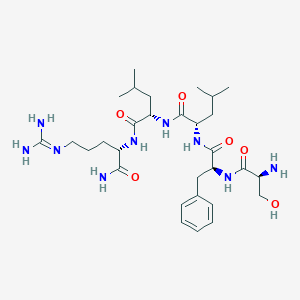
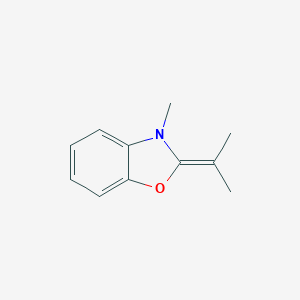
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
